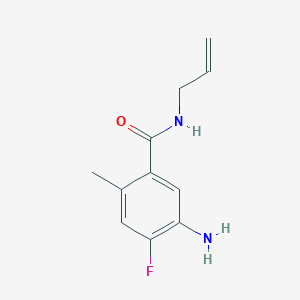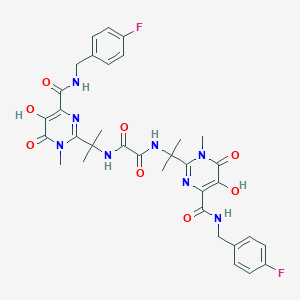![molecular formula C13H9ClN4 B1461238 3-クロロ-6-[4-(1{H}-ピラゾール-1-イル)フェニル]ピリダジン CAS No. 1175632-86-6](/img/structure/B1461238.png)
3-クロロ-6-[4-(1{H}-ピラゾール-1-イル)フェニル]ピリダジン
説明
3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is a useful research compound. Its molecular formula is C13H9ClN4 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理活性
ピリダジン誘導体、特に「3-クロロ-6-(4-ピラゾール-1-イルフェニル)ピリダジン」は、幅広い薬理活性を示すことが見出されています . この核は、多様な薬力学プロファイルを有する多くの化合物を生み出したことから、「ワンダー核」としても知られています .
循環器系薬物
ピリダジンの誘導体であるピリダジノンは、当初、循環器系薬物の探索において活用されました . 降圧作用を持つことが判明しています .
農薬
この化合物は、農薬としても使用されてきました . 摂食阻害作用を持つことが判明しています .
抗菌および抗真菌特性
「3-クロロ-6-(4-ピラゾール-1-イルフェニル)ピリダジン」を含む多数のピリダジノンは、抗菌および抗真菌特性を持つことが報告されています .
鎮痛および抗炎症特性
この化合物は、鎮痛および抗炎症特性を持つことが判明しています . シクロオキシゲナーゼ阻害剤として使用されてきました .
抗糖尿病特性
抗癌特性
神経疾患
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets such as glycine transporter 1 and DNA .
Mode of Action
It has been suggested that similar compounds can interact with their targets through intermolecular hydrogen bonds . In the case of DNA interaction, these compounds bind moderately with CT-DNA and their binding constants are in the order of 10^4 M^-1 .
Biochemical Pathways
Similar compounds have been known to interact with dna and form adducts with glutathione .
Result of Action
Similar compounds have shown some activity against the mcf-7 breast cancer cells .
生化学分析
Biochemical Properties
3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind to calf thymus DNA (CT-DNA) with moderate affinity, as evidenced by UV-Visible absorption and fluorescence spectroscopy studies . The binding constants are in the order of 10^4 M^-1, indicating a stable interaction. Additionally, 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine forms adducts with glutathione through S coordination, replacing a halide group . These interactions suggest that the compound can modulate the activity of DNA and glutathione-related enzymes.
Cellular Effects
The effects of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine on various cell types and cellular processes have been studied extensively. In breast cancer cell lines such as MCF-7, the compound exhibits moderate cytotoxicity with IC50 values ranging from 39.9 to 59.2 µM . This indicates that 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine can influence cell viability and proliferation. Furthermore, the compound’s interaction with DNA suggests potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine exerts its effects through binding interactions with biomolecules. The compound binds to DNA via minor groove interactions, displacing Hoechst dye from the DNA’s minor grooves . This binding can lead to changes in gene expression and enzyme activity. Additionally, the formation of glutathione adducts indicates that 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine can modulate redox reactions and enzyme functions related to glutathione metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine have been observed to change over time. The compound demonstrates good solvolysis stability in PBS buffer and DMSO over 24 hours This stability is crucial for long-term studies and ensures consistent results
Metabolic Pathways
3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with glutathione suggests its involvement in redox reactions and detoxification processes . Additionally, its binding to DNA indicates potential effects on metabolic flux and metabolite levels, influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to DNA and glutathione suggests that it may be transported to the nucleus and cytoplasm, respectively . Understanding these interactions is crucial for determining the compound’s localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is influenced by targeting signals and post-translational modifications. The compound’s binding to DNA suggests its localization in the nucleus, where it can modulate gene expression and DNA-related processes . Additionally, its interaction with glutathione indicates potential localization in the cytoplasm, affecting redox reactions and enzyme functions.
特性
IUPAC Name |
3-chloro-6-(4-pyrazol-1-ylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-13-7-6-12(16-17-13)10-2-4-11(5-3-10)18-9-1-8-15-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPEFREZUQFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1461163.png)
![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)
![1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1461165.png)




![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)
![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1461175.png)

![1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1461178.png)
